![molecular formula C11H14BrN3OS B12115474 6-Amino-2-[(3-bromophenyl)methylsulfanyl]-1,3-diazinan-4-one](/img/structure/B12115474.png)
6-Amino-2-[(3-bromophenyl)methylsulfanyl]-1,3-diazinan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-2-[(3-bromophenyl)methylsulfanyl]-1,3-diazinan-4-one is a heterocyclic compound that contains a diazinane ring substituted with an amino group, a bromophenyl group, and a methylsulfanyl group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-Amino-2-[(3-Bromphenyl)methylsulfanyl]-1,3-diazinan-4-on umfasst typischerweise die folgenden Schritte:
Bildung des Diazinanrings: Dies kann durch Cyclisierung geeigneter Vorstufen unter sauren oder basischen Bedingungen erreicht werden.
Einführung der Aminogruppe: Dieser Schritt beinhaltet häufig die Verwendung von Aminierungsreaktionen, bei denen eine Aminogruppe in den Diazinanring eingeführt wird.
Substitution mit der Bromphenylgruppe: Dies kann durch Bromierungsreaktionen erfolgen, bei denen eine Bromphenylgruppe in die Verbindung eingeführt wird.
Addition der Methylsulfanylgruppe: Dieser Schritt beinhaltet die Verwendung von Thiolationsreaktionen, bei denen eine Methylsulfanylgruppe an die Verbindung hinzugefügt wird.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können die großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Diese Verfahren beinhalten häufig:
Batchreaktoren: Werden zur kontrollierten Zugabe von Reagenzien und zur Überwachung der Reaktionsbedingungen verwendet.
Durchflussreaktoren: Werden für die effiziente und skalierbare Produktion der Verbindung eingesetzt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
6-Amino-2-[(3-Bromphenyl)methylsulfanyl]-1,3-diazinan-4-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Bromphenylgruppe in eine Phenylgruppe umwandeln.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen das Bromatom durch andere Nucleophile ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H₂O₂) und m-Chlorperbenzoesäure (m-CPBA).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden häufig verwendet.
Substitution: Nucleophile wie Amine, Thiole oder Alkoxide können unter basischen Bedingungen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone, phenylsubstituierte Derivate und verschiedene substituierte Diazinane.
Wissenschaftliche Forschungsanwendungen
6-Amino-2-[(3-Bromphenyl)methylsulfanyl]-1,3-diazinan-4-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Medizinische Chemie: Die Verbindung wird auf ihr Potenzial als Pharmakophor im Wirkstoffdesign untersucht, insbesondere auf ihre antimikrobiellen und anticancerogenen Eigenschaften.
Materialwissenschaften: Sie wird für die Entwicklung neuer Materialien mit einzigartigen elektronischen und optischen Eigenschaften erforscht.
Biologische Forschung: Die Verbindung wird als Sonde zur Untersuchung biologischer Pfade und Interaktionen verwendet, da sie mit verschiedenen Biomolekülen interagieren kann.
Industrielle Anwendungen: Sie wird auf ihr Potenzial für die Synthese von hochentwickelten Polymeren und anderen Industriechemikalien untersucht.
5. Wirkmechanismus
Der Wirkmechanismus von 6-Amino-2-[(3-Bromphenyl)methylsulfanyl]-1,3-diazinan-4-on umfasst die Interaktion mit spezifischen molekularen Zielstrukturen und Pfaden. Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die Bromphenyl- und Methylsulfanylgruppen spielen eine entscheidende Rolle bei ihrer Bindungsaffinität und -spezifität.
Wirkmechanismus
The mechanism of action of 6-Amino-2-[(3-bromophenyl)methylsulfanyl]-1,3-diazinan-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The bromophenyl and methylsulfanyl groups play a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6-Amino-2-(methylsulfanyl)-4(3H)-pyrimidinon: Diese Verbindung teilt die Amino- und Methylsulfanylgruppen, hat aber eine andere Ringstruktur.
2-Amino-6-(4-bromphenyl)-4(3H)-pyrimidinon: Ähnlich, da sie die Bromphenylgruppe enthält, unterscheidet sich aber im Ringsystem und anderen Substituenten.
Einzigartigkeit
6-Amino-2-[(3-Bromphenyl)methylsulfanyl]-1,3-diazinan-4-on ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen und Ringstruktur, die besondere chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieapplikationen.
Eigenschaften
Molekularformel |
C11H14BrN3OS |
|---|---|
Molekulargewicht |
316.22 g/mol |
IUPAC-Name |
6-amino-2-[(3-bromophenyl)methylsulfanyl]-1,3-diazinan-4-one |
InChI |
InChI=1S/C11H14BrN3OS/c12-8-3-1-2-7(4-8)6-17-11-14-9(13)5-10(16)15-11/h1-4,9,11,14H,5-6,13H2,(H,15,16) |
InChI-Schlüssel |
JHYIRVKSTWEYPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC(NC1=O)SCC2=CC(=CC=C2)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-hydroxy-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12115393.png)
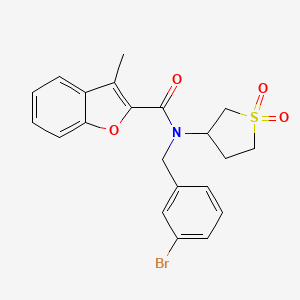
![4-bromo-N-[3-(2,4-dichloroanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B12115406.png)
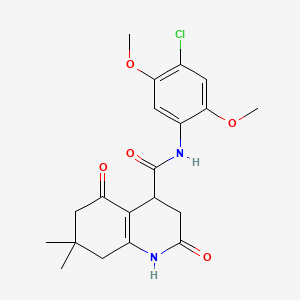
![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylbenzamide](/img/structure/B12115417.png)
![7-methyl-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B12115422.png)
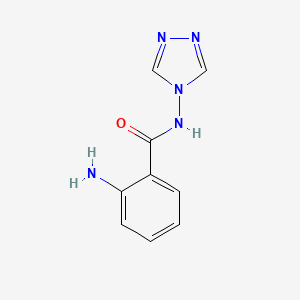
![1-[(Z)-(1-ethyl-2-keto-indolin-3-ylidene)amino]-3-(tetrahydrofurfuryl)thiourea](/img/structure/B12115425.png)
![2-{[(4-Isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B12115429.png)
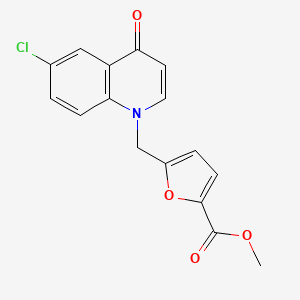

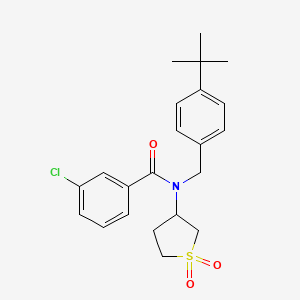

![2-{Bicyclo[2.2.1]hept-5-en-2-yl}ethan-1-amine](/img/structure/B12115481.png)
